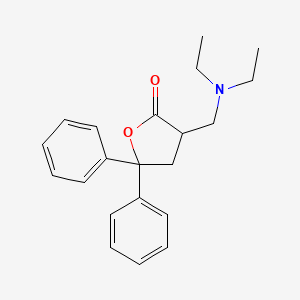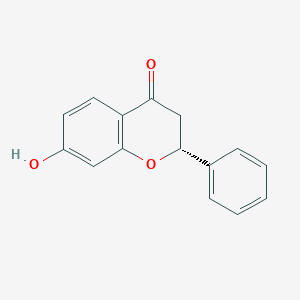
1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol is a chemical compound that belongs to the class of phenoxy compounds It is characterized by the presence of a dichlorophenoxy group attached to a butanol backbone, with an isopropylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorophenol and 4-chloro-2-butanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Intermediate Formation: The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the isopropylamino group.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenoxy or butanol moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Gene Expression: It can modulate gene expression, leading to changes in protein synthesis and cellular behavior.
相似化合物的比较
Similar Compounds
1-(2,4-Dichlorophenoxy)-4-((1-methylethyl)amino)-2-butanol: Similar structure with different chlorine substitution pattern.
1-(2,3-Dichlorophenoxy)-4-((1-methylpropyl)amino)-2-butanol: Similar structure with different alkyl group on the amino substituent.
1-(2,3-Dichlorophenoxy)-4-((1-methylethyl)amino)-3-butanol: Similar structure with different position of the hydroxyl group.
Uniqueness
1-(Isopropylamino)-4-(2,3-dichlorophenoxy)-3-butanol is unique due to its specific substitution pattern and the presence of both dichlorophenoxy and isopropylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
57281-46-6 |
|---|---|
分子式 |
C13H19Cl2NO2 |
分子量 |
292.2 g/mol |
IUPAC 名称 |
1-(2,3-dichlorophenoxy)-4-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C13H19Cl2NO2/c1-9(2)16-7-6-10(17)8-18-12-5-3-4-11(14)13(12)15/h3-5,9-10,16-17H,6-8H2,1-2H3 |
InChI 键 |
SUYVGIJUAPYMRD-UHFFFAOYSA-N |
SMILES |
CC(C)NCCC(COC1=C(C(=CC=C1)Cl)Cl)O |
规范 SMILES |
CC(C)NCCC(COC1=C(C(=CC=C1)Cl)Cl)O |
同义词 |
dichlorophenoxybutanolisopropylamine TE 237 TE-237 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-(1,3-benzodioxol-5-ylmethyl)-4,10-dihydro-2H-[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B1223055.png)





